molecular formula C40H58ClNO29 B161196 b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- CAS No. 136345-76-1

b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-

Cat. No.: B161196
CAS No.: 136345-76-1
M. Wt: 1052.3 g/mol
InChI Key: XOPIENHSVNOKRX-RZXBMSGGSA-N
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Description

b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- is a synthetic compound known for its unique structural properties and applications in biochemical research. It is a derivative of maltopentaose, a type of maltooligosaccharide, modified with a 3-ketobutylidene group and a 2-chloro-4-nitrophenyl group. This compound is particularly noted for its stability and resistance to enzymatic degradation, making it a valuable tool in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- involves several key steps. Initially, maltopentaose is reacted with 2-chloro-4-nitrophenol to form 2-chloro-4-nitrophenyl maltopentaoside. This intermediate is then further modified by reacting with 4,4-dimethoxy-2-butanone in the presence of 1,3-dimethyl-2-imidazolidinone and p-toluenesulfonic acid to introduce the 3-ketobutylidene group .

Industrial Production Methods

For industrial production, the synthesis process is scaled up using larger reaction vessels and optimized conditions to ensure high yield and purityThe reaction conditions, including temperature, pH, and reaction time, are carefully controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study the activity of various enzymes, particularly amylases.

    Biology: The compound’s stability and resistance to enzymatic degradation make it useful in studying carbohydrate metabolism and enzyme kinetics.

    Medicine: It is employed in diagnostic assays to measure enzyme activity in biological fluids, aiding in the diagnosis of certain medical conditions.

    Industry: The compound is used in the development of biochemical sensors and other analytical tools.

Mechanism of Action

The mechanism of action of b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- involves its interaction with specific enzymes. The 2-chloro-4-nitrophenyl group acts as a chromogenic substrate, releasing a detectable signal upon enzymatic cleavage. This property is utilized in various assays to measure enzyme activity. The 3-ketobutylidene group provides stability and resistance to non-specific enzymatic degradation, ensuring accurate and reliable results .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- stands out due to its unique combination of stability, resistance to enzymatic degradation, and chromogenic properties. These features make it a valuable tool in various scientific and industrial applications, providing reliable and accurate results in enzymatic assays and other analytical techniques .

Properties

CAS No.

136345-76-1

Molecular Formula

C40H58ClNO29

Molecular Weight

1052.3 g/mol

IUPAC Name

1-[(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]propan-2-one

InChI

InChI=1S/C40H58ClNO29/c1-11(47)4-20-60-10-19-35(67-20)25(52)30(57)40(66-19)71-34-18(9-46)65-39(29(56)24(34)51)70-33-17(8-45)64-38(28(55)23(33)50)69-32-16(7-44)63-37(27(54)22(32)49)68-31-15(6-43)62-36(26(53)21(31)48)61-14-3-2-12(42(58)59)5-13(14)41/h2-3,5,15-40,43-46,48-57H,4,6-10H2,1H3/t15-,16-,17-,18-,19-,20?,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m1/s1

InChI Key

XOPIENHSVNOKRX-RZXBMSGGSA-N

Isomeric SMILES

CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O

SMILES

CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O

Canonical SMILES

CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O

Synonyms

2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside
3-ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside
3KB-CNP-beta-G5
3KB-CNPG5
3KB-G5CNP

Origin of Product

United States

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